molecular formula C20H17FN2O3S B14273258 (2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid CAS No. 155905-39-8

(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Cat. No.: B14273258
CAS No.: 155905-39-8
M. Wt: 384.4 g/mol
InChI Key: DNYDAUUCCWZVJY-LLVKDONJSA-N
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Description

(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[73105,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a fluorine atom, and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of the fluorine atom, and construction of the tricyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The fluorine atom and other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, altering their activity and resulting in the observed effects.

Properties

CAS No.

155905-39-8

Molecular Formula

C20H17FN2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C20H17FN2O3S/c1-9-4-12(5-10(2)22-9)16-15(21)6-13-17-19(16)27-8-11(3)23(17)7-14(18(13)24)20(25)26/h4-7,11H,8H2,1-3H3,(H,25,26)/t11-/m1/s1

InChI Key

DNYDAUUCCWZVJY-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CSC2=C3N1C=C(C(=O)C3=CC(=C2C4=CC(=NC(=C4)C)C)F)C(=O)O

Canonical SMILES

CC1CSC2=C3N1C=C(C(=O)C3=CC(=C2C4=CC(=NC(=C4)C)C)F)C(=O)O

Origin of Product

United States

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